molecular formula C18H15BrN4O5 B10778593 (2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid

(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid

Cat. No.: B10778593
M. Wt: 447.2 g/mol
InChI Key: SJMNJNRKVVVGRB-SECBINFHSA-N
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Preparation Methods

The synthesis of CRA_16847 involves several steps. One common synthetic route includes the reaction of aromatic diamine containing a siloxane structure with meta-aromatic diamine containing carbonyl in a polar aprotic solvent. This is followed by the addition of aromatic dianhydride containing ether bonds to carry out a copolymerization reaction . The reaction conditions typically involve an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

CRA_16847 undergoes various types of chemical reactions, including:

    Oxidation: CRA_16847 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: CRA_16847 can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine or chlorine under acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

CRA_16847 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: CRA_16847 is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in oncology and infectious diseases.

    Industry: CRA_16847 is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of CRA_16847 involves its interaction with specific molecular targets. One known target is trypsin-1, a serine protease involved in various physiological processes . CRA_16847 binds to the active site of trypsin-1, inhibiting its enzymatic activity. This interaction can modulate various signaling pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

CRA_16847 is unique among phenylbenzimidazoles due to its specific structural features and biological activity. Similar compounds include:

    Phenylimidazoles: These compounds share the phenylimidazole skeleton but differ in their substituents and biological activities.

    Phenylpropanoic acids: These compounds have a similar aromatic structure but differ in their functional groups and reactivity.

    Bromobenzenes: These compounds contain a bromine atom attached to a benzene ring, similar to CRA_16847, but lack the benzimidazole moiety.

CRA_16847 stands out due to its specific combination of functional groups and its ability to interact with biological targets like trypsin-1 .

Properties

Molecular Formula

C18H15BrN4O5

Molecular Weight

447.2 g/mol

IUPAC Name

(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid

InChI

InChI=1S/C18H15BrN4O5/c19-11-4-8(9(18(27)28)6-14(24)25)3-10(15(11)26)17-22-12-2-1-7(16(20)21)5-13(12)23-17/h1-5,9,26H,6H2,(H3,20,21)(H,22,23)(H,24,25)(H,27,28)/t9-/m1/s1

InChI Key

SJMNJNRKVVVGRB-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=C(C(=CC(=C3)[C@@H](CC(=O)O)C(=O)O)Br)O

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=C(C(=CC(=C3)C(CC(=O)O)C(=O)O)Br)O

Origin of Product

United States

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